N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide
Description
N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide is a complex organic compound that features a benzothiadiazole moiety
Properties
IUPAC Name |
N-[4-(2,1,3-benzothiadiazol-4-ylsulfonylamino)phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-10(20)19(2)12-8-6-11(7-9-12)18-24(21,22)14-5-3-4-13-15(14)17-23-16-13/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPIOGMXIYNWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide typically involves multiple steps. One common synthetic route includes the reaction of 2,1,3-benzothiadiazole with sulfonyl chloride to form a sulfonyl derivative. This intermediate is then reacted with 4-aminophenyl-N-methylacetamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring in the benzothiadiazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can bind to proteins or enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide can be compared with other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole: A simpler compound with similar aromatic properties.
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: A derivative with a glycine moiety, used in different applications.
4-amino-2,1,3-benzothiadiazole: Another derivative with potential applications in photophysical studies. The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
